Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC), a ribonucleoside analog. [] It is classified as an antiviral agent and has been the subject of extensive research for its activity against RNA viruses, particularly SARS-CoV-2. [] Molnupiravir is notable for its oral bioavailability, making it a potential candidate for outpatient treatment of viral infections. []
Molnupiravir is an antiviral compound developed for the treatment of viral infections, particularly those caused by RNA viruses such as the coronavirus responsible for COVID-19. Initially synthesized to combat influenza, it has gained prominence as a potential therapeutic option for COVID-19 due to its mechanism of action, which targets viral replication. The compound was first developed by researchers at Emory University and later advanced by pharmaceutical companies, including Merck & Co.
Molnupiravir is classified as a nucleoside analog, specifically a prodrug of the nucleoside β-D-N4-hydroxycytidine. It is designed to interfere with the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of RNA viruses. By mimicking natural nucleosides, it can be incorporated into viral RNA, leading to increased mutation rates that ultimately inhibit viral replication.
The synthesis of molnupiravir involves several key steps:
The detailed synthetic route is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Molnupiravir has a chemical formula of C13H16N4O5 and a molecular weight of 284.29 g/mol. Its structural features include:
The three-dimensional structure allows it to mimic natural nucleotides, facilitating its incorporation into viral RNA.
Molnupiravir undergoes several critical chemical reactions:
These reactions are essential for its antiviral efficacy and highlight the compound's role in disrupting normal viral replication processes.
The mechanism of action of molnupiravir involves:
Studies have shown that molnupiravir exhibits broad-spectrum antiviral activity against various RNA viruses, including coronaviruses.
Molnupiravir exhibits several notable physical and chemical properties:
These properties are crucial for understanding how molnupiravir behaves in vivo and its pharmacokinetic profile.
Molnupiravir has been primarily investigated for:
Clinical studies have demonstrated its effectiveness in reducing hospitalization rates among COVID-19 patients, making it a significant addition to antiviral therapeutics.
Molnupiravir (originally designated EIDD-2801/MK-4482) was developed at Emory University’s Drug Innovation Ventures (DRIVE) program. Initial work began in 2013 as part of antiviral screening against encephalitic alphaviruses like Venezuelan equine encephalitis virus (VEEV). The compound emerged from efforts to optimize the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, EIDD-1931), which showed broad antiviral activity but poor oral bioavailability in non-human primates [4] [7] [8]. To address this limitation, scientists synthesized a 5'-isopropyl ester prodrug of NHC in 2019, significantly enhancing intestinal absorption and plasma delivery [4] [7]. When the COVID-19 pandemic began, Emory licensed molnupiravir to Ridgeback Biotherapeutics (March 2020), which partnered with Merck for clinical development. The drug received its first regulatory approval from the UK MHRA in November 2021 for high-risk COVID-19 patients, followed by U.S. FDA Emergency Use Authorization in December 2021 [3] [7]. The name "molnupiravir" derives from Thor’s hammer (Mjölnir) in Norse mythology, symbolizing its antiviral potency [7].
Molnupiravir (C₁₃H₁₉N₃O₇; MW 329.31 g/mol) is a synthetic ribonucleoside analog prodrug classified as a cytidine derivative. Its IUPAC name is ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl isobutyrate [3] [5] [8]. Key structural features include:
Table 1: Physicochemical Properties of Molnupiravir
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₇ |
CAS Registry Number | 2349386-89-4 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 143.14 Ų |
logP (XLogP) | 0 |
Rotatable Bonds | 6 |
Molnupiravir represents a paradigm shift in RNA antiviral therapy due to its orally bioavailable format and broad-spectrum activity. Preclinical studies demonstrated efficacy against SARS-CoV-2, SARS-CoV, MERS-CoV, influenza, RSV, Ebola, and hepatitis C viruses [4] [8]. Its rapid deployment during the COVID-19 pandemic addressed critical limitations of infused antivirals (e.g., remdesivir), particularly in outpatient settings [1] [4]. Global genomic surveillance has since identified a molnupiravir-associated mutational signature (dominant G→A/C→U transitions) in 2022–2023, confirming its real-world mutagenic impact. While this highlights potential transmission of residual mutated viruses, no evidence links treatment to functionally significant variants [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7